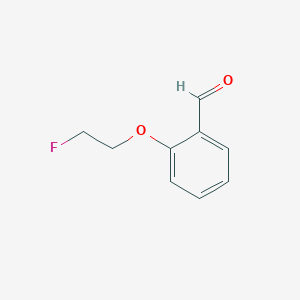
N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine
Übersicht
Beschreibung
N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine, also known as Acrinamine, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acridine derivatives and has shown potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine is not fully understood. However, it has been proposed that N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine exerts its anticancer effects by inhibiting DNA synthesis and inducing DNA damage. N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine has also been shown to affect the cell cycle, causing cell cycle arrest and ultimately leading to apoptosis. The antimicrobial activity of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine has been found to have low toxicity in vitro, making it a potentially safe option for scientific research. However, further studies are needed to determine its toxicity in vivo. N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine has been shown to have a high binding affinity for DNA, which may contribute to its anticancer properties. N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine is its potential as an anticancer agent. It has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine also has antimicrobial activity, making it a potential option for the development of new antimicrobial agents. However, one limitation of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the investigation of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine's toxicity in vivo. Further studies are also needed to determine the efficacy of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine as an anticancer agent and antimicrobial agent. Additionally, the mechanism of action of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine needs to be further elucidated to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine involves a multi-step process, starting with the reaction of 4-nitrobenzenethiol with 2-chloroethylamine hydrochloride to form 4-(2-chloroethylamino)benzenethiol. This intermediate is then reacted with 9-chloroacridine to form N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine. The synthesis of N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine has been optimized to improve yield and purity, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine has been investigated for its antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-[2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylethyl]acridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3S/c26-13-16-30(17-14-27)19-9-11-20(12-10-19)31-18-15-28-25-21-5-1-3-7-23(21)29-24-8-4-2-6-22(24)25/h1-12H,13-18H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMICDVYAQYSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCSC4=CC=C(C=C4)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156313 | |
| Record name | N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine | |
CAS RN |
130031-48-0 | |
| Record name | N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130031480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-((4-(Bis(2-chloroethyl)amino)phenyl)thio)ethyl)-9-acridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





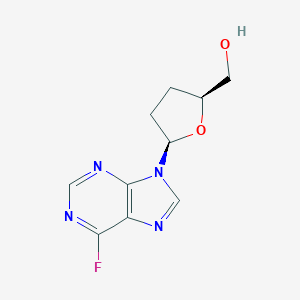
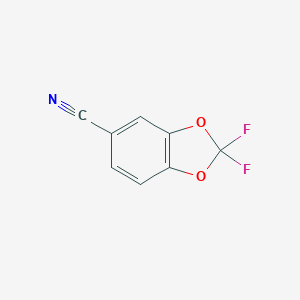
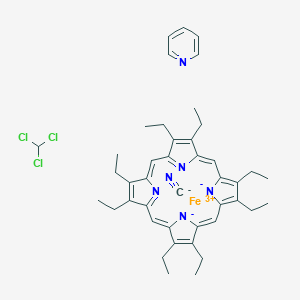
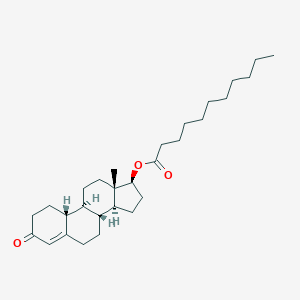
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)

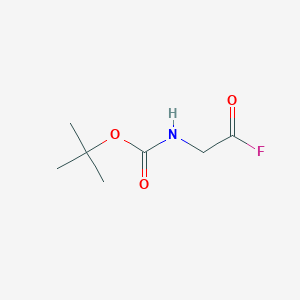


![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)

